3-Ethylbenzene-1,2-diol

Description

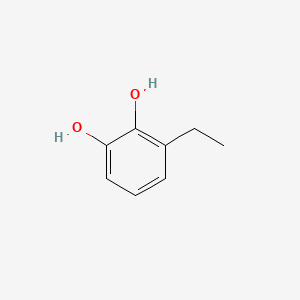

Structure

3D Structure

Properties

IUPAC Name |

3-ethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCQGNWZASKXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918521 | |

| Record name | 3-Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-99-3, 28930-20-3, 73229-71-7 | |

| Record name | 3-Ethyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028930203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ69AC58EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-1,2-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Ethylbenzene-1,2-diol chemical properties and structure

An In-Depth Technical Guide to 3-Ethylbenzene-1,2-diol (3-Ethylcatechol)

Abstract

This technical guide provides a comprehensive overview of this compound, a catechol derivative also known as 3-ethylcatechol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, molecular structure, synthesis protocols, and spectroscopic characteristics of the compound. The guide emphasizes the causality behind experimental choices, grounding its claims in authoritative references to ensure scientific integrity. Key data is presented in structured tables, and chemical processes are visualized using diagrams to facilitate understanding. The inherent reactivity of the catechol moiety is discussed, highlighting its potential as a synthetic building block and its biological relevance. Finally, essential safety and handling protocols are outlined.

Chemical Identity and Structure

This compound is an organic compound classified as a catechol, which are compounds containing a 1,2-benzenediol moiety.[1] It is the simplest member of the 3-ethylcatechol class, characterized by an ethyl substituent at the C3 position of the catechol ring.[2]

Nomenclature and Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| Common Synonyms | 3-Ethylcatechol, 2,3-Dihydroxyethylbenzene | PubChem[2], ChemScene[3] |

| CAS Number | 933-99-3 | ChemScene[3], AOBChem[4] |

| Molecular Formula | C₈H₁₀O₂ | PubChem[2], ChemScene[3] |

| Molecular Weight | 138.16 g/mol | PubChem[2], ChemScene[3] |

| InChI | InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | PubChem[2] |

| InChIKey | UUCQGNWZASKXNN-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CCC1=C(C(=CC=C1)O)O | PubChem[2] |

Molecular Structure

The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at adjacent positions (C1 and C2) and an ethyl (-CH₂CH₃) group at the C3 position. The molecule is achiral.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from reaction solvents to biological matrices. While extensive experimental data is limited, reliable computational predictions provide valuable insights.

| Property | Value | Type | Source(s) |

| Polar Surface Area | 40.46 Ų | Predicted | ChemScene[3], FooDB[1] |

| logP | 1.66 - 2.32 | Predicted | ChemScene[3], FooDB[1] |

| Hydrogen Bond Donors | 2 | Predicted | ChemScene[3], FooDB[1] |

| Hydrogen Bond Acceptors | 2 | Predicted | ChemScene[3], FooDB[1] |

| Rotatable Bond Count | 1 | Predicted | ChemScene[3], FooDB[1] |

| Water Solubility | 12.3 g/L | Predicted | FooDB[1] |

| pKa (Strongest Acidic) | 9.56 (Phenolic OH) | Predicted | FooDB[1] |

| Storage Temperature | 4°C - 8°C, under nitrogen | Experimental | ChemScene[3], AOBChem[4] |

Synthesis and Manufacturing

The synthesis of 3-substituted catechols can be challenging due to issues with regioselectivity and the product's sensitivity to oxidation.[5] Direct electrophilic substitution on catechol often yields a mixture of 3- and 4-substituted isomers, which are difficult to separate. A more robust and selective strategy involves the demethylation of a readily available, protected precursor like 3-ethylveratrole (3-ethyl-1,2-dimethoxybenzene).

Recommended Synthetic Protocol: Demethylation of 3-Ethylveratrole

This protocol is adapted from a standard procedure for cleaving aryl methyl ethers to yield phenols, specifically referencing the synthesis of the isomeric 4-ethylcatechol.[6] The use of a strong acid like hydrobromic acid is a well-established method for this transformation.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethylveratrole (1 equivalent) with a 47-48% aqueous solution of hydrobromic acid (HBr) (approx. 10-12 equivalents).

-

Reaction Execution: Heat the stirred mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Causality: Refluxing provides the necessary activation energy for the nucleophilic cleavage of the stable ether bonds by the bromide ion. The large excess of HBr ensures the reaction goes to completion.

-

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add an equal volume of cold deionized water. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Causality: The addition of water quenches the reaction and helps to dissolve the inorganic salts. Diethyl ether is chosen for its ability to dissolve the organic product while having low miscibility with the aqueous layer.

-

-

Workup - Washing: Combine the organic extracts. Wash successively with deionized water, a 5% aqueous sodium thiosulfate solution, and finally with brine.

-

Causality: The water wash removes residual HBr. The sodium thiosulfate wash is crucial to neutralize any traces of bromine (Br₂) that may have formed, which could otherwise oxidize the catechol product. The brine wash removes bulk water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Pathway

Caption: Synthesis of this compound via demethylation.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and the hydroxyl protons.

-

Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm (–CH₃) coupled to the adjacent methylene group, and a quartet integrating to 2H around δ 2.6 ppm (–CH₂–) coupled to the methyl group.

-

Aromatic Protons: Three protons on the benzene ring (at C4, C5, and C6) will appear in the aromatic region (δ 6.7-7.0 ppm). They will exhibit complex coupling patterns (doublet of doublets, triplets) due to their proximity to each other.

-

Hydroxyl Protons: Two broad singlets for the phenolic –OH groups, typically in the range of δ 5-9 ppm. Their chemical shift can be highly variable depending on solvent and concentration. These peaks will disappear upon D₂O exchange.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule.

-

Aliphatic Carbons: Two signals in the upfield region (δ 15-30 ppm) for the ethyl group carbons.

-

Aromatic Carbons: Six signals in the downfield region (δ 110-150 ppm). The two carbons bonded to the hydroxyl groups (C1 and C2) will be the most deshielded in this group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of the phenolic and aromatic functionalities.

-

O–H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl groups.

-

C–H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.

-

C–H Stretch (Aliphatic): Medium to weak absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

-

C–O Stretch (Phenolic): A strong absorption around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. A significant M-15 peak (loss of •CH₃) and an M-29 peak (loss of •CH₂CH₃, a benzylic cleavage) would also be anticipated as major fragments.

Reactivity and Potential Applications

The utility of this compound stems from the reactivity of its catechol core.

-

Building Block: Catechols are valuable intermediates in the fine chemical and pharmaceutical industries.[5] 3-substituted catechols, in particular, serve as precursors for a range of pharmaceuticals, including adrenergic catecholamines and antihypertensive drugs.[5] The ethyl group at the 3-position provides a specific substitution pattern that can be exploited in multi-step syntheses.

-

Oxidation: The diol system is susceptible to oxidation, readily forming the corresponding ortho-quinone. This reactivity is central to its biological roles and can be a consideration in synthetic applications, often necessitating the use of inert atmospheres during reactions.

-

Chelation: The adjacent hydroxyl groups act as an effective bidentate ligand, capable of chelating with a wide variety of metal ions.

-

Biological Relevance: this compound has been detected in foods like coffee.[1] In a broader context, catechols are known to interact with biomolecules, and their metabolites can have physiological effects.[5] The atmospheric oxidation of ethylbenzene, a common industrial chemical, can proceed through hydroxyl radical addition, leading to intermediates that could potentially form catechol derivatives.[9]

Safety and Handling

As with all chemicals, proper safety protocols must be followed when handling this compound. The safety information is analogous to that of other substituted phenols and catechols.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid all personal contact.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] For long-term stability, storage at 4-8°C under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[3][4]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a structurally defined catechol derivative with significant potential as a synthetic intermediate. Its chemical identity is well-established, and while experimental data on its properties is limited, reliable predictions and analogies to similar compounds provide a strong foundation for its use in research and development. Understanding its synthesis via precursor demethylation, its characteristic spectroscopic signature, and the inherent reactivity of the catechol moiety is key to leveraging this compound's potential. Strict adherence to safety and handling protocols is mandatory to ensure its safe and effective application in the laboratory and beyond.

References

- 1. Showing Compound 3-Ethyl-1,2-benzenediol (FDB019889) - FooDB [foodb.ca]

- 2. 3-Ethyl-1,2-benzenediol | C8H10O2 | CID 70278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. aobchem.com [aobchem.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 9. Theoretical Studies on the Reaction Mechanism and Kinetics of Ethylbenzene-OH Adduct with O2 and NO2 [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 3-ethylcatechol - Safety Data Sheet [chemicalbook.com]

Synthesis of 3-ethylcatechol for research purposes

An In-depth Technical Guide to the Synthesis of 3-Ethylcatechol for Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-ethylcatechol (3-ethylbenzene-1,2-diol), a valuable catechol derivative for research and development in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The synthesis of 3-substituted catechols presents unique challenges, primarily concerning regioselectivity and the stability of the final product.[1] This document details two distinct and reliable synthetic pathways: a classical two-step approach involving Friedel-Crafts acylation followed by Clemmensen reduction, and an alternative route based on the demethylation of an ethyl-substituted guaiacol precursor. Each methodology is presented with a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking practical, field-proven insights into the preparation of 3-ethylcatechol.

Introduction and Physicochemical Profile

3-Ethylcatechol is an organic compound featuring a catechol (1,2-dihydroxybenzene) core with an ethyl substituent at the 3-position.[3][4] Its structure makes it an important intermediate and building block in organic synthesis. Catechol derivatives are widely found in nature and are utilized in the production of pesticides, perfumes, and pharmaceuticals.[2][5] Specifically, 3-substituted catechols are of particular interest as precursors for various pharmaceuticals, including adrenergic catecholamines and antihypertensive drugs.[1] However, their chemical synthesis can be complex, often resulting in mixtures of 3- and 4-substituted isomers, which necessitates robust and regioselective synthetic strategies.[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-ethylcatechol is presented in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Ethylcatechol, 2,3-Dihydroxyethylbenzene | [4] |

| CAS Number | 933-99-3 | [3][4] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | [4] |

| Appearance | Gray solid (at room temperature) | [6] |

| Physical State | Data not readily available | [7] |

| Melting Point | Data not readily available | [7] |

| Boiling Point | Data not readily available | [7] |

| SMILES | CCC1=C(C(=CC=C1)O)O | [4] |

Synthetic Methodologies

Two primary routes for the synthesis of 3-ethylcatechol are detailed below. The selection of a particular route depends on factors such as starting material availability, required scale, and the laboratory's equipment and safety infrastructure.

Route 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classical two-step pathway is a cornerstone of aromatic chemistry for achieving clean alkylation of an aromatic ring.[8] Direct Friedel-Crafts alkylation with an ethyl halide is often plagued by polyalkylation and carbocation rearrangements. The acylation-reduction sequence circumvents these issues because the deactivating effect of the acyl group prevents multiple substitutions, and the acylium ion intermediate does not rearrange.[9][10]

Logical Workflow: Friedel-Crafts Acylation & Clemmensen Reduction

Caption: Workflow for Route 1, proceeding via an acylated intermediate.

Causality: The Friedel-Crafts acylation introduces a propionyl group onto the catechol ring.[11] Aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate the highly electrophilic acylium ion from propionyl chloride.[10] The hydroxyl groups of catechol are ortho-, para-directing; however, complexation with AlCl₃ can influence reactivity and regioselectivity. The reaction must be performed under anhydrous conditions as Lewis acids like AlCl₃ react violently with water.

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

-

Catechol Addition: Dissolve catechol (1.0 equivalent) in the chosen solvent and add it slowly to the AlCl₃ suspension.

-

Acylating Agent Addition: Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).[12]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The Clemmensen reduction specifically reduces the carbonyl group of an aryl-alkyl ketone to a methylene group (CH₂), leaving the aromatic ring and hydroxyl groups intact.[8][13] The reaction utilizes zinc amalgam (zinc treated with mercury) in the presence of concentrated hydrochloric acid.[14] This method is highly effective for ketones deactivated by electron-donating groups on the aromatic ring.[13]

Experimental Protocol:

-

Zinc Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder (10-15 equivalents) with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water. (CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Substrate Addition: Add the 3-propionylcatechol (1.0 equivalent) obtained from the previous step to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete within 4-8 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain a strongly acidic environment.[14]

-

Cooling and Separation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. The zinc amalgam will settle at the bottom. Carefully decant the liquid into a separatory funnel.

-

Extraction: Separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethylcatechol. Further purification can be achieved by vacuum distillation or column chromatography.

Route 2: Demethylation of a 3-Ethylguaiacol Precursor

This strategy involves the initial synthesis or procurement of a guaiacol (2-methoxyphenol) derivative, where one hydroxyl group is protected as a methyl ether. This simplifies the regioselective introduction of the ethyl group. The final step is the cleavage of the methyl ether to yield the catechol.

Logical Workflow: Guaiacol-based Synthesis

Caption: Workflow for Route 2, using guaiacol as a protected starting material.

The synthesis of 3-ethylguaiacol can be achieved via the same Friedel-Crafts acylation and Clemmensen reduction sequence described in Route 1, but using guaiacol as the starting material instead of catechol. The presence of only one free hydroxyl group and the methoxy group simplifies the reaction and often leads to better regiocontrol. The synthesis of guaiacol itself typically starts from catechol via selective mono-methylation.[15][16]

Causality: The cleavage of the aryl-methyl ether bond is a critical step to deprotect the second hydroxyl group. This is commonly achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃).[17] Refluxing with concentrated HBr is a common and effective laboratory method.[18]

Experimental Protocol (using HBr):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 3-ethylguaiacol (1.0 equivalent).

-

Acid Addition: Add a 48% aqueous solution of hydrobromic acid (HBr) in excess (e.g., 5-10 equivalents). Acetic acid can be used as a co-solvent if needed to improve solubility.[18]

-

Reflux: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Cooling and Dilution: After completion, cool the reaction mixture to room temperature and dilute it with a significant volume of cold water.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).[18]

-

Washing: Wash the combined organic extracts sequentially with water, a 5% aqueous sodium thiosulfate solution (to remove any bromine formed), and finally with brine.[18]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-ethylcatechol can be purified by vacuum distillation to yield the final product.[18]

Comparison of Synthetic Routes

| Feature | Route 1: Acylation-Reduction | Route 2: Guaiacol Demethylation |

| Starting Material | Catechol | Guaiacol (or derivative) |

| Number of Steps | 2 | 3 (if starting from guaiacol) |

| Key Challenge | Potential for side products during acylation of catechol. Use of highly toxic mercury in Clemmensen reduction. | Requires an additional demethylation step. HBr is highly corrosive. |

| Advantages | Well-established, reliable method for avoiding alkyl group rearrangement. | Better regiocontrol in the acylation/alkylation step due to the protected hydroxyl. Avoids use of mercury if an alternative reduction (e.g., Wolff-Kishner) is used. |

| Disadvantages | The Clemmensen reduction uses toxic mercury and strongly acidic conditions.[8][13] | Overall longer sequence. The demethylation step uses harsh, corrosive reagents. |

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3-ethylcatechol | 933-99-3 [chemicalbook.com]

- 4. 3-Ethyl-1,2-benzenediol | C8H10O2 | CID 70278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catechol - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-ethylcatechol - Safety Data Sheet [chemicalbook.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. prepchem.com [prepchem.com]

- 16. CN101219938B - Guaiacol synthesizing method - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. prepchem.com [prepchem.com]

3-Ethylbenzene-1,2-diol biological activity and function

An In-Depth Technical Guide to the Biological Activity and Function of 3-Ethylbenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-ethylcatechol, is a catechol derivative of significant interest in toxicology, pharmacology, and environmental science. As a primary metabolite of the industrial solvent ethylbenzene, its biological activities are crucial for understanding the toxicological profile of its parent compound. This guide provides a comprehensive analysis of 3-ethylcatechol's multifaceted biological functions, detailing its dual role in oxidative stress, its interactions with key metabolic enzymes, and its potential for neurotoxicity. We will explore the mechanistic underpinnings of its antioxidant and pro-oxidant behaviors, its role as both a substrate and inhibitor for various enzymes, and the detoxification pathways that mitigate its reactivity. Detailed experimental protocols and data visualizations are provided to equip researchers with the necessary tools to investigate this complex molecule.

Introduction: The Chemical and Biological Context of 3-Ethylcatechol

This compound (3-ethylcatechol) is an organic compound featuring a catechol core—a benzene ring with two adjacent hydroxyl (-OH) groups—substituted with an ethyl group. Its primary significance in a biological context arises from its formation as a metabolite of ethylbenzene, a widely used industrial chemical. The presence of the catechol moiety is the principal determinant of its biological activity, conferring potent redox properties that are central to its function and toxicity. Catechol-containing compounds are ubiquitous in nature and are known for a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[1] Understanding the specific activities of 3-ethylcatechol is therefore critical for assessing the health risks associated with ethylbenzene exposure and for potentially harnessing its properties for therapeutic applications.

Metabolic Fate and Environmental Significance

The primary pathway for the introduction of 3-ethylcatechol into biological systems is through the metabolism of ethylbenzene. In mammalian systems, cytochrome P450 enzymes hydroxylate ethylbenzene to form intermediates that are subsequently converted to 3-ethylcatechol.

Furthermore, in environmental contexts, certain bacteria, such as Pseudomonas putida, utilize catechol dioxygenase enzymes to degrade aromatic compounds.[2] 3-Ethylcatechol can be a substrate in these pathways, highlighting its role in the bioremediation of industrial pollutants.

Caption: Metabolic conversion of ethylbenzene to this compound.

The Dichotomy of a Redox-Active Molecule: Antioxidant vs. Pro-oxidant Activity

The defining characteristic of catechols is their redox activity, which allows them to act as either antioxidants or pro-oxidants depending on the cellular environment.

Antioxidant Function: A Radical Scavenger

The hydroxyl groups of the catechol moiety are effective hydrogen donors, enabling 3-ethylcatechol to scavenge a variety of free radicals, including peroxyl radicals.[3] This activity is fundamental to protecting cells from oxidative damage. Studies on various catechol derivatives have demonstrated their ability to strongly inhibit iron-catalyzed lipid peroxidation, a key process in cellular damage.[3] This antioxidant capacity is attributed to two primary mechanisms:

-

Free Radical Scavenging: Direct donation of a hydrogen atom to neutralize reactive oxygen species (ROS).

-

Metal Chelation: The adjacent hydroxyl groups can chelate metal ions like iron (Fe²⁺), preventing them from participating in the Fenton reaction, which generates highly damaging hydroxyl radicals.[3]

Pro-oxidant Function: The Perils of Redox Cycling

Paradoxically, the same chemical properties that make 3-ethylcatechol an antioxidant can also promote oxidative stress.[4][5] In the presence of transition metals or under specific cellular conditions, 3-ethylcatechol can undergo oxidation to form an electrophilic ortho-quinone. This quinone can then be reduced back to the catechol, a process known as redox cycling. This cycle consumes cellular reducing equivalents (like NADH or FADH₂) and produces superoxide radicals, thereby amplifying oxidative stress.

The o-quinone intermediate is also highly reactive and can form covalent adducts with cellular nucleophiles, such as the thiol groups in glutathione and cysteine residues in proteins, leading to cellular dysfunction and toxicity.[6] This dual anti/pro-oxidant activity is a common feature of many polyphenolic compounds.[7]

Caption: Antioxidant vs. Pro-oxidant mechanisms of 3-Ethylcatechol.

Interactions with Metabolic and Signaling Enzymes

3-Ethylcatechol can act as both a substrate and an inhibitor of various enzymes, a critical aspect of its biological profile.

Substrate for Catechol Dioxygenases

In microorganisms, 3-ethylcatechol is a substrate for catechol dioxygenases. Specifically, it is oxidized by both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase from Pseudomonas putida.[2]

-

Catechol 2,3-dioxygenase oxidizes it at approximately 30% of the rate of catechol.[2]

-

Catechol 1,2-dioxygenase shows a much lower activity, oxidizing it at only about 6% of the rate of catechol to produce 2-ethyl-cis,cis-muconic acid.[2]

Potential for Enzyme Inhibition

The structure of 3-ethylcatechol suggests it could act as a competitive or non-competitive inhibitor for various enzymes. Related molecules have shown potent inhibitory effects. For instance, 3-(methylthio)catechol is a powerful competitive inhibitor of catechol 1,2-dioxygenase, and 3-chlorocatechol acts as a noncompetitive inhibitor of catechol 2,3-dioxygenase.[2][8] This suggests that 3-ethylcatechol could modulate the activity of enzymes with structurally similar substrates or binding sites, a hypothesis that warrants further investigation. Enzyme inhibition is typically concentration-dependent and can be reversible or irreversible.[9][10]

Neurotoxic Potential and Detoxification

The potential for neurotoxicity is a significant concern for metabolites of industrial solvents.[11][12] The primary mechanism for catechol-induced toxicity, including neurotoxicity, involves its oxidation to a reactive o-quinone.[13] This quinone can deplete cellular antioxidants like glutathione and covalently modify proteins, leading to mitochondrial dysfunction, inhibition of electron transport, and ultimately, apoptosis.[6][12]

However, cells possess robust detoxification pathways to mitigate this toxicity. The primary routes for metabolizing catechol estrogens and similar compounds are:

-

O-methylation: Catalyzed by catechol-O-methyltransferase (COMT).

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

These conjugation reactions increase the water solubility of the catechol, facilitating its excretion and preventing its accumulation and conversion to toxic quinones.[6][13] The balance between bioactivation (quinone formation) and detoxification determines the ultimate toxicological outcome.

Methodologies for a Research Framework

To investigate the biological activities of 3-ethylcatechol, a series of validated in vitro assays are essential.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Methodology:

-

Preparation of Reagents: Prepare a stock solution of 3-ethylcatechol in methanol or DMSO. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the 3-ethylcatechol solution. Add 100 µL of the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Experimental Protocol: Enzyme Inhibition Assay (Tyrosinase as an example)

This protocol determines the inhibitory effect of 3-ethylcatechol on an enzyme. Tyrosinase, which oxidizes catechols, is a relevant model.

Methodology:

-

Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and 3-ethylcatechol (inhibitor) in a phosphate buffer (pH 6.8).

-

Assay Procedure: In a 96-well plate, add buffer, L-DOPA solution, and varying concentrations of 3-ethylcatechol.

-

Initiation: Initiate the reaction by adding the tyrosinase solution to each well.

-

Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

-

Analysis: Determine the initial reaction rates (V₀). Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the type of inhibition (competitive, non-competitive, etc.).[14]

Caption: A typical experimental workflow for determining enzyme inhibition.

Summary of Biological Activities

The diverse functions of 3-ethylcatechol are summarized below.

| Biological Activity | Mechanism | Key Outcomes | References |

| Antioxidant | Hydrogen donation to free radicals; Metal chelation. | Inhibition of lipid peroxidation; Cellular protection from ROS. | [1][3] |

| Pro-oxidant | Redox cycling to form o-quinone; Generation of superoxide. | Depletion of cellular antioxidants; Covalent modification of proteins; Oxidative damage. | [4][5][6] |

| Enzyme Substrate | Oxidation by catechol dioxygenases. | Bioremediation of aromatic compounds. | [2] |

| Enzyme Inhibitor | Potential competitive or non-competitive binding to active/allosteric sites. | Modulation of metabolic pathways. | [2][8] |

| Neurotoxicity | Formation of reactive o-quinones in neural tissue. | Neuronal damage; Potential contribution to neurodegenerative processes. | [11][12][13] |

Conclusion and Future Directions

This compound is a molecule with a complex and dualistic biological profile. Its function is highly dependent on the specific biochemical environment, acting as a protective antioxidant in some contexts and a damaging pro-oxidant in others. As a metabolite of the ubiquitous industrial solvent ethylbenzene, its biological activities are of paramount toxicological importance.

Future research should focus on several key areas:

-

In Vivo Studies: Elucidating the dominant in vivo effects of 3-ethylcatechol exposure to determine whether its antioxidant or pro-oxidant activities prevail in a complex biological system.

-

Neurotoxicity Mechanisms: Detailed investigation into its specific neurotoxic effects using advanced neuronal models, such as 3D brain organoids.[12]

-

Enzyme Inhibition Profile: Screening 3-ethylcatechol against a broader panel of enzymes to identify potential off-target effects or therapeutic opportunities.

-

Metabolomic Analysis: Characterizing the complete metabolic profile following 3-ethylcatechol exposure to better understand its detoxification and bioactivation pathways in different cell types.

A deeper understanding of this multifaceted molecule will be crucial for developing more accurate risk assessments for ethylbenzene exposure and for exploring the broader biological implications of catechol-containing compounds.

References

- 1. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker [mdpi.com]

- 2. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Endogenous catechol thioethers may be pro-oxidant or antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors-Creative Enzymes [creative-enzymes.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The influence of metabolism on the genotoxicity of catechol estrogens in three cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Natural occurrence of 3-ethylcatechol

An In-depth Technical Guide to the Natural Occurrence of 3-Ethylcatechol

Abstract

3-Ethylcatechol (3-ethylbenzene-1,2-diol) is a substituted catechol molecule of increasing interest to researchers in microbiology, food science, environmental health, and drug development. While not as ubiquitous as its parent compound, catechol, 3-ethylcatechol arises from specific microbial, environmental, and metabolic pathways. Its presence can significantly impact the sensory properties of food and beverages, serve as a metabolite of xenobiotics, and potentially act as a biomarker for specific biological or exposure events. This guide provides a comprehensive overview of the natural occurrence of 3-ethylcatechol, detailing its origins in microbial biotransformation, its presence in foods and environmental sources, its role in mammalian metabolism, and its significance as a potential biomarker. Furthermore, we present detailed analytical methodologies for its extraction, identification, and quantification in complex matrices.

Introduction: The Chemical and Biological Significance of 3-Ethylcatechol

Catechol (1,2-dihydroxybenzene) and its derivatives are a class of organic compounds widely found in nature.[1] They are recognized for their potent antioxidant and radical scavenging activities, which stem from the ability of the two adjacent hydroxyl groups to donate hydrogen atoms and stabilize the resulting phenoxyl radical.[2][3] This chemical reactivity makes the catechol moiety a versatile pharmacophore in medicinal chemistry and a key component in numerous biologically active molecules, including neurotransmitters like dopamine.[2][4][5]

3-Ethylcatechol, a catechol derivative with an ethyl group at the 3-position, shares these fundamental properties but also possesses unique characteristics derived from its substitution. Its natural occurrence is tied to specific enzymatic or pyrolytic processes capable of generating this structure. Understanding the sources and formation pathways of 3-ethylcatechol is critical for professionals in various fields:

-

Food & Beverage Scientists: Its presence, often as a microbial metabolite, can be responsible for desirable flavor notes or undesirable off-flavors, particularly in fermented products like wine.[6]

-

Environmental Health Researchers: 3-Ethylcatechol is a known component of wood smoke, making it a potential tracer for biomass combustion exposure.[7][8]

-

Microbiologists & Biotechnologists: Certain bacteria can synthesize 3-ethylcatechol, offering potential for biocatalytic production of fine chemicals.[9]

-

Drug Development Professionals: As a potential metabolite of xenobiotics or dietary compounds, understanding its formation and clearance is relevant to pharmacology and toxicology.[10]

This guide will systematically explore these areas, providing the foundational knowledge required to investigate and leverage the unique biology and chemistry of 3-ethylcatechol.

Microbial Origins and Biotransformation

Microorganisms are a primary source of 3-ethylcatechol in nature, producing it through the transformation of aromatic substrates. This biocatalysis is often highly specific, in contrast to chemical synthesis methods that may yield mixtures of isomers.[9]

Bacterial Degradation of Aromatic Hydrocarbons

Certain soil bacteria, particularly species of Pseudomonas, possess enzymatic machinery to degrade aromatic hydrocarbons. Pseudomonas putida, for example, utilizes a multi-enzyme pathway involving dioxygenases and dehydrogenases to metabolize toluene and related compounds.[9] While the primary product from toluene is 3-methylcatechol, the enzymes exhibit a degree of substrate promiscuity. When provided with ethylbenzene, these enzymatic systems can produce 3-ethylcatechol.[9] The process is a two-step reaction initiated by a dioxygenase enzyme.[11]

This microbial capability is significant for bioremediation and for the potential "green" synthesis of substituted catechols, which are valuable building blocks in the fine chemical industry.[9]

Figure 1: Microbial production of 3-ethylcatechol from ethylbenzene by Pseudomonas putida.

Formation in Fermented Foods and Beverages

3-Ethylcatechol, along with related compounds like 4-ethylphenol and 4-ethylguaiacol, has been identified as a key aroma compound in certain fermented beverages, notably red wine.[6] Its presence is often associated with microbial activity, particularly from Dekkera/Brettanomyces yeasts, which can contaminate wine and produce a range of volatile phenols.[6] These compounds can impart undesirable "off-flavors" described as "horsy," "smoky," or "medicinal" when present above their sensory threshold.[6]

More specifically, lactic acid bacteria such as Lactobacillus plantarum can also contribute to the formation of ethylphenols. These bacteria possess enzymes, such as vinylphenol reductases, that can reduce vinyl-substituted phenols to their corresponding ethyl derivatives.[12] For instance, 4-vinylcatechol can be reduced by these enzymes to form 4-ethylcatechol. Although the direct microbial pathway to 3-ethylcatechol in this context is less documented than for its 4-substituted isomer, the enzymatic potential within the wine microbiome is a critical area of study.

Environmental Sources: A Product of Combustion

Beyond microbial synthesis, 3-ethylcatechol is also formed through pyrolytic processes, with wood smoke being a significant environmental source.

The combustion of lignin, a complex polymer abundant in wood, releases a wide array of phenolic compounds into the atmosphere.[13] During the smoldering phase of a fire, which involves lower temperatures and incomplete combustion, the generation of catechols and other substituted phenols is particularly high.[13] Eucalyptus wood smoke, for example, has been shown to contain a mixture of phenolic compounds, including catechols.[14] These compounds are major components of the organic carbon fraction of fine particulate matter (PM2.5) from wood smoke.[8][15]

Exposure to wood smoke is linked to numerous adverse health effects, including respiratory and cardiovascular dysfunction.[7][14] The presence of catechols in wood smoke is of toxicological interest, as they can be rapidly oxidized to form reactive electrophilic quinones, which can lead to cellular damage.[13]

Mammalian Metabolism and Endogenous Occurrence

In mammals, 3-ethylcatechol is not typically synthesized de novo but appears as a metabolite of ingested precursors, with the gut microbiome playing a crucial role.

The vast and diverse community of bacteria in the mammalian gut is capable of a wide range of biochemical transformations that host enzymes cannot perform.[16][17] Dietary polyphenols, such as flavonoids found in tea, fruits, and vegetables, are extensively metabolized by gut microbes.[18][19] While direct evidence for the metabolism of a specific dietary precursor to 3-ethylcatechol is limited, the general pathways for catechol formation are well-established. For instance, gut bacteria like Eggerthella lenta possess enzymes that can dehydroxylate catechols, demonstrating the microbiome's capacity to modify the catechol structure.[16][17] It is plausible that ethyl-substituted dietary polyphenols or xenobiotics could be metabolized by gut microbiota into 3-ethylcatechol, which could then be absorbed by the host.

Once absorbed, catechols are typically subject to further metabolism in the liver, primarily through conjugation with glucuronic acid or sulfate to facilitate excretion in the urine.[10][20]

3-Ethylcatechol as a Potential Biomarker

A biomarker is a measurable indicator of a biological state or condition, used for diagnosis, assessing disease progression, or evaluating therapeutic responses.[21][22][23] Given its specific origins, 3-ethylcatechol and its metabolites have potential, though not yet fully established, utility as biomarkers.

-

Biomarker of Exposure: Urinary levels of catechols are used to monitor occupational exposure to benzene, as catechol is a known metabolite.[24] Similarly, the detection of 3-ethylcatechol or its conjugates in urine could potentially serve as a specific biomarker for exposure to ethylbenzene or certain types of biomass smoke.

-

Biomarker of Gut Microbiome Activity: The presence of 3-ethylcatechol in biological fluids could reflect the metabolic activity of specific gut microbial species or a particular gut microbiome composition (enterotype). As research continues to link microbial metabolites to health and disease, such compounds could become valuable indicators of gut dysbiosis or function.[18]

Further research is required to validate 3-ethylcatechol as a reliable biomarker, which involves establishing baseline levels, understanding its pharmacokinetics, and correlating its concentration with specific exposures or health outcomes.[25]

Analytical Methodologies

The accurate identification and quantification of 3-ethylcatechol in complex natural matrices like urine, wine, or environmental samples require robust analytical methods. The low concentrations typically encountered necessitate highly sensitive and selective techniques.[26] A generalized workflow involves sample preparation (extraction and cleanup), chromatographic separation, and detection.

Figure 2: Generalized analytical workflow for the determination of 3-ethylcatechol in complex matrices.

Sample Preparation

The goal of sample preparation is to isolate 3-ethylcatechol from the sample matrix and remove interfering compounds.

-

Enzymatic Deconjugation (for biological samples): In urine or plasma, catechols are often present as glucuronide or sulfate conjugates.[20] To measure the total amount, a deconjugation step using enzymes like β-glucuronidase and sulfatase is required prior to extraction.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The acidified sample is extracted with an immiscible organic solvent like diethyl ether or ethyl acetate.

-

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction. Phenylboronate cartridges can be used for the selective extraction of compounds with cis-diol groups, such as catechols.[27] Reversed-phase cartridges (e.g., C18) are also commonly used.

-

Detailed Protocol: Extraction and Quantification from Urine

This protocol is adapted from established methods for urinary catechols and serves as a robust template for researchers.[20][28]

Objective: To quantify total (free + conjugated) 3-ethylcatechol in a human urine sample.

Materials:

-

Urine sample

-

Internal Standard (e.g., a deuterated analog of 3-ethylcatechol or a structurally similar catechol not present in the sample)

-

Phosphate buffer (pH 6.8)

-

β-glucuronidase/arylsulfatase solution (from Helix pomatia)

-

Hydrochloric acid (HCl)

-

Diethyl ether (HPLC grade)

-

Derivatizing agent (e.g., BSTFA for silylation if using GC-MS)

-

Anhydrous sodium sulfate

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Sample Spiking: To a 2 mL aliquot of urine, add a known amount of the internal standard.

-

Enzymatic Hydrolysis: Add 1 mL of phosphate buffer and 50 µL of the β-glucuronidase/sulfatase solution. Vortex and incubate the mixture in a shaking water bath at 37°C for 16-18 hours (overnight).

-

Acidification: After incubation, cool the sample to room temperature and acidify to pH 1-2 with HCl. This protonates the phenolic hydroxyl groups, making them less polar and more extractable into an organic solvent.

-

Liquid-Liquid Extraction: Add 5 mL of diethyl ether to the sample. Vortex vigorously for 2 minutes. Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Solvent Collection: Carefully transfer the upper ether layer to a clean tube. Repeat the extraction step twice more, pooling all ether extracts.

-

Drying and Evaporation: Pass the pooled ether extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (for GC-MS analysis): Reconstitute the dry residue in 100 µL of a derivatizing agent (e.g., BSTFA in pyridine). Heat at 60°C for 30 minutes to convert the polar hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.

-

Analysis: Inject 1-2 µL of the derivatized (for GC-MS) or reconstituted (in mobile phase for LC-MS) sample into the chromatograph.

-

GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Monitor for the characteristic ions of the 3-ethylcatechol derivative and the internal standard.

-

LC-MS/MS: Use a reversed-phase column (e.g., C18). Optimize the mobile phase (typically a gradient of water and acetonitrile with a small amount of acid like formic acid). Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Chromatographic Separation and Detection

-

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) provides excellent separation and definitive identification.[20] As catechols are polar and non-volatile, a derivatization step (e.g., silylation) is typically required to improve their chromatographic behavior.

-

High-Performance Liquid Chromatography (HPLC/UPLC): HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for its high sensitivity and specificity without requiring derivatization.[29] Reversed-phase chromatography is most common. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used for separating highly polar catechol compounds.[27]

-

Detection:

-

Mass Spectrometry (MS): The gold standard for identification and quantification due to its high selectivity and ability to provide structural information.

-

Fluorescence Detection: Catechols exhibit native fluorescence, which can be exploited for sensitive detection, particularly in HPLC systems. The fluorescence intensity can be enhanced in mobile phases rich in organic solvents like acetonitrile.[27]

-

Conclusion and Future Directions

3-Ethylcatechol is a naturally occurring molecule with diverse origins, from the metabolic action of soil bacteria and gut microbes to the thermal degradation of wood. Its presence as a flavor compound in wine, a component of environmental smoke, and a potential metabolite of dietary and xenobiotic compounds makes it a molecule of significant scientific interest. For researchers, scientists, and drug development professionals, understanding the sources, pathways, and analytical methods related to 3-ethylcatechol is essential for fields ranging from food quality control to environmental toxicology and human health monitoring.

Future research should focus on several key areas:

-

Quantitative Occurrence: Establishing more precise quantitative data on the concentration of 3-ethylcatechol in various foods, beverages, and environmental samples.

-

Metabolic Pathway Elucidation: Identifying the specific dietary precursors and gut microbial pathways that lead to 3-ethylcatechol formation in mammals.

-

Biomarker Validation: Conducting rigorous studies to validate the use of urinary 3-ethylcatechol as a biomarker for specific environmental exposures or as an indicator of gut microbiome health.

-

Bioactivity: Investigating the specific biological and pharmacological activities of 3-ethylcatechol beyond the general antioxidant properties of catechols.

By continuing to explore the natural world's intricate chemistry, compounds like 3-ethylcatechol can be better understood and potentially harnessed for applications in health, industry, and environmental science.

References

- 1. Catechol - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ctppc.org [ctppc.org]

- 6. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wood smoke is toxic pollution [dsawsp.org]

- 8. alleghenycounty.us [alleghenycounty.us]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. The metabolism and excretion of 3-O-methyl-(+)-catechin in the rat, mouse, and marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Quantitation of 14C-Labeled Catechol Metabolites in Rat Plasma After Intranasal Instillation of Smoldering Eucalyptus Wood Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A widely distributed metalloenzyme class enables gut microbial metabolism of host- and diet-derived catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. GSE188967 - A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - OmicsDI [omicsdi.org]

- 20. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of Biomarkers in Diagnosing Disease, Assessing the Severity and Progression of Disease, and Evaluating the Efficacy of Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of Biomarkers in Diagnosing Disease, Assessing the Severity and Progression of Disease, and Evaluating the Efficacy of Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. env.go.jp [env.go.jp]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fates of 3-Ethylbenzene-1,2-diol: A Technical Guide for Researchers

Introduction: The Environmental and Toxicological Significance of 3-Ethylbenzene-1,2-diol

This compound, also known as 3-ethylcatechol, is a key metabolic intermediate in the biodegradation of ethylbenzene, a prevalent environmental contaminant originating from industrial processes and petroleum products. The microbial metabolism of this catechol derivative is a critical step in the natural attenuation and bioremediation of ethylbenzene-contaminated sites. Understanding the intricate metabolic pathways of this compound is paramount for developing effective bioremediation strategies and for assessing the toxicological risks associated with ethylbenzene exposure. This technical guide provides an in-depth exploration of the enzymatic reactions and metabolic routes involved in the transformation of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science.

The Central Role of Catechol Dioxygenases in the Degradation of this compound

The aromatic ring of this compound is susceptible to cleavage by a class of enzymes known as catechol dioxygenases. These enzymes play a pivotal role in the aerobic degradation of aromatic compounds by incorporating molecular oxygen into the catechol ring, leading to its fission. The mode of ring cleavage determines the subsequent metabolic pathway and the nature of the resulting intermediates. Two primary pathways are involved in the metabolism of this compound: the ortho (or intradiol) cleavage pathway and the meta (or extradiol) cleavage pathway.[1]

Ortho (Intradiol) Cleavage Pathway

In the ortho-cleavage pathway, the aromatic ring of this compound is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase . This reaction results in the formation of 2-ethyl-cis,cis-muconic acid .[1] This pathway is a common strategy employed by various soil bacteria for the degradation of substituted catechols.

The subsequent metabolism of 2-ethyl-cis,cis-muconic acid involves a series of enzymatic reactions, including lactonization, isomerization, and hydrolysis, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. This mineralization process ensures the complete breakdown of the aromatic scaffold.

Meta (Extradiol) Cleavage Pathway

Alternatively, the meta-cleavage pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups. This reaction is catalyzed by catechol 2,3-dioxygenase , yielding a yellow-colored ring-fission product, 2-hydroxy-6-oxo-octa-2,4-dienoic acid .[1] The formation of this brightly colored metabolite is often used as a spectrophotometric indicator of catechol 2,3-dioxygenase activity.[2]

The downstream metabolism of 2-hydroxy-6-oxo-octa-2,4-dienoic acid proceeds through a series of hydrolytic and oxidative steps, eventually funneling the carbon skeletons into central metabolic pathways. This pathway is particularly prevalent in bacteria belonging to the genus Pseudomonas.[1][3][4]

Figure 1: Overview of the metabolic pathways of this compound.

Key Enzymes in this compound Metabolism

The enzymatic machinery responsible for the degradation of this compound is diverse and highly specific. The table below summarizes the key enzymes involved, their function, and the microorganisms in which they are commonly found.

| Enzyme | EC Number | Function | Typical Microorganisms |

| Catechol 1,2-Dioxygenase | EC 1.13.11.1 | ortho (intradiol) ring cleavage of catechols | Pseudomonas, Rhodococcus |

| Catechol 2,3-Dioxygenase | EC 1.13.11.2 | meta (extradiol) ring cleavage of catechols | Pseudomonas, Rhodococcus |

Experimental Protocols for Studying this compound Metabolism

The elucidation of the metabolic pathways of this compound relies on robust experimental methodologies. The following protocols provide a framework for the cultivation of degrading microorganisms and the analysis of metabolites.

Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria

Rationale: To study the metabolic pathways, it is essential to isolate microorganisms capable of utilizing this compound as a carbon and energy source. This protocol describes a standard enrichment culture technique.

Methodology:

-

Sample Collection: Collect soil or water samples from a site contaminated with ethylbenzene or other aromatic hydrocarbons.

-

Enrichment Medium: Prepare a minimal salts medium (MSM) with this compound (typically 1-5 mM) as the sole carbon source.

-

Inoculation and Incubation: Inoculate the MSM with the environmental sample and incubate at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

-

Serial Transfers: After visible turbidity is observed, perform serial transfers into fresh enrichment medium to select for a community of microorganisms adapted to degrading this compound.

-

Isolation: Plate the enriched culture onto MSM agar plates with this compound as the sole carbon source to obtain pure colonies.

-

Identification: Identify the isolated strains using 16S rRNA gene sequencing.

Protocol 2: Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile metabolites produced during the degradation of this compound.

Methodology:

-

Sample Preparation:

-

Centrifuge bacterial cultures grown in the presence of this compound to remove cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the metabolites with an organic solvent such as ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended): To improve the volatility and thermal stability of polar metabolites (e.g., carboxylic acids), derivatize the extract using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

-

Temperature Program: Start with an initial temperature of 60-80°C and ramp up to 280-300°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the metabolites by comparing their mass spectra with spectral libraries (e.g., NIST) and by analyzing their fragmentation patterns.

Figure 2: A typical workflow for the GC-MS analysis of metabolites.

Protocol 3: Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is well-suited for the analysis of non-volatile and thermally labile metabolites, providing complementary information to GC-MS.

Methodology:

-

Sample Preparation:

-

Centrifuge bacterial cultures and filter the supernatant through a 0.22 µm filter to remove particulate matter.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A diode array detector (DAD) or a UV-Vis detector can be used to monitor the absorbance of the eluting compounds. A mass spectrometer (LC-MS) can be coupled for more definitive identification.

-

-

Data Analysis: Identify and quantify metabolites by comparing their retention times and UV-Vis spectra with those of authentic standards.

Conclusion and Future Perspectives

The metabolic pathways of this compound are a fascinating example of microbial catabolism of aromatic pollutants. The convergence of the ortho and meta cleavage pathways on central metabolic intermediates highlights the efficiency of these biological systems. A thorough understanding of these pathways, the enzymes involved, and the factors that regulate their expression is crucial for the successful application of bioremediation technologies. Future research should focus on the genetic and regulatory networks that control the expression of the catabolic genes, as well as the potential for engineering microorganisms with enhanced degradation capabilities for a broader range of aromatic compounds.

References

- 1. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 3-Ethylbenzene-1,2-diol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzene-1,2-diol (also known as 3-ethylcatechol), a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality results.

Introduction

This compound is a substituted catechol derivative. The catechol moiety is a key structural feature in many biologically active molecules and natural products. Understanding the precise spectroscopic signature of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | 1.18 | Triplet | 3H |

| Ethyl -CH₂ | 2.55 | Quartet | 2H |

| Aromatic H-4 | 6.72 | Triplet | 1H |

| Aromatic H-5 | 6.78 | Doublet | 1H |

| Aromatic H-6 | 6.85 | Doublet | 1H |

| Hydroxyl -OH (C1) | 5.0 - 7.0 (variable) | Singlet (broad) | 1H |

| Hydroxyl -OH (C2) | 5.0 - 7.0 (variable) | Singlet (broad) | 1H |

-

Ethyl Group: The ethyl group gives rise to a classic triplet-quartet pattern. The methyl (-CH₃) protons appear as a triplet around 1.18 ppm due to coupling with the adjacent methylene (-CH₂) protons. The methylene protons, in turn, are split into a quartet by the methyl protons and appear further downfield at approximately 2.55 ppm. This downfield shift is due to their benzylic position, adjacent to the aromatic ring.[1]

-

Aromatic Protons: The three aromatic protons are in distinct chemical environments and are expected to appear in the range of 6.7-6.9 ppm.[2] Their specific chemical shifts and coupling patterns are influenced by the electron-donating effects of the hydroxyl and ethyl groups. The proton at the C4 position is predicted to be a triplet due to coupling with the two neighboring aromatic protons. The protons at C5 and C6 are expected to appear as doublets.

-

Hydroxyl Protons: The chemical shifts of the hydroxyl (-OH) protons are highly variable and depend on factors such as solvent, concentration, and temperature.[2] They typically appear as broad singlets and their signals may be exchanged with D₂O.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic region.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | 14.2 |

| Ethyl -C H₂ | 23.5 |

| Aromatic C4 | 115.8 |

| Aromatic C6 | 119.5 |

| Aromatic C5 | 121.3 |

| Aromatic C3 | 132.1 |

| Aromatic C2 | 141.9 |

| Aromatic C1 | 143.7 |

-

Alkyl Carbons: The two carbons of the ethyl group are expected in the upfield region of the spectrum. The methyl carbon (-CH₃) will be around 14.2 ppm, and the methylene carbon (-CH₂) will be slightly downfield at approximately 23.5 ppm.

-